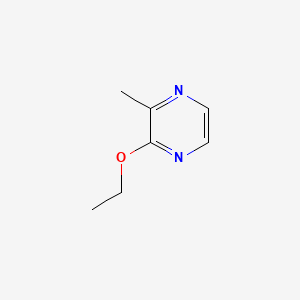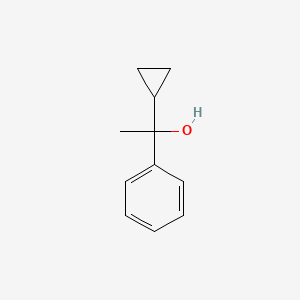
1-Cyclopropyl-1-phenylethanol
Übersicht
Beschreibung
1-Cyclopropyl-1-phenylethanol is an organic compound that belongs to the class of benzene and substituted derivatives . It is used for the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 1-Cyclopropyl-1-phenylethanol involves several steps. The detailed mechanism of the formation of dichlorocarbene is given below. Note that the deprotonation of chloroform generates the trichloromethanide anion, which spontaneously expels the chloride anion .Molecular Structure Analysis
The molecular formula of 1-Cyclopropyl-1-phenylethanol is C11H14O . Its InChI Code is 1S/C11H14O/c1-11(12,10-7-8-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 .Chemical Reactions Analysis
1-Cyclopropyl-1-phenylethanol can undergo various chemical reactions. For instance, it can react with diethyl ether . It can also react with formic acid and acetic anhydride . Other reactions include its reaction with bis(acetylacetonate)oxovanadium and 2,6-di-tert-butyl-4-methyl-phenol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Cyclopropyl-1-phenylethanol include a molecular weight of 162.23 . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.11 .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Self-Assembly
1-Cyclopropyl-1-phenylethanol, along with other similar alcohols, has been studied for its effects on molecular self-assembly. The presence of the phenyl ring in such molecules significantly influences their self-organization through hydrogen bonding, particularly via the O–H···O interaction scheme. This effect is attributed to the phenyl ring's role as an additional proton-acceptor, which leads to different molecular packing patterns on short- and medium-range scales (Nowok et al., 2021).
Conversion to Alkyl Chlorides
Research has demonstrated that 1-Cyclopropyl-1-phenylethanol can be converted into corresponding alkyl chlorides. This process is facilitated by the use of dichlorodiphenylcyclopropene, with the reaction predominantly following an SN2 mechanism. This conversion opens up possibilities for the substance's application in various chemical syntheses (Kelly & Lambert, 2009).
Supercritical Carbon Dioxide as a Reaction Medium
Supercritical CO2 has been used as a solvent in the selective synthesis of 1-Phenylethanol by hydrogenating acetophenone. This method is environmentally friendly, as supercritical CO2 is non-toxic, nonflammable, and inexpensive. The study highlights the potential for producing 1-Phenylethanol in a more sustainable manner, which is relevant for its use in the pharmaceutical and food industries (More & Yadav, 2018).
Structure and Hydration Studies
The structure of 1-Phenylethanol and its hydrated complexes has been studied using spectroscopic methods. These studies provide insights into the molecular conformation of 1-Phenylethanol and its interactions with water molecules. Such information is vital for understanding its behavior in various solvents and potential applications in chemical reactions (Barbu et al., 2001).
Enzymatic Synthesis
1-Phenylethanol has been synthesized enzymatically, which is significant for the flavor and fragrance industries. For instance, cutinase from Fusarium ICT SAC1 has been used for the kinetic resolution of 1-Phenylethanol, demonstrating an alternative and potentially more efficient method for producing this compound (Kamble et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-cyclopropyl-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(12,10-7-8-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODESSVLMCLJHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1-phenylethanol | |
CAS RN |
5558-04-3 | |
| Record name | α-Cyclopropyl-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5558-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyclopropyl-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5558-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-cyclopropyl-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



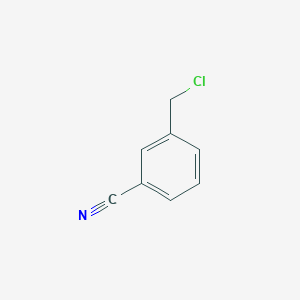
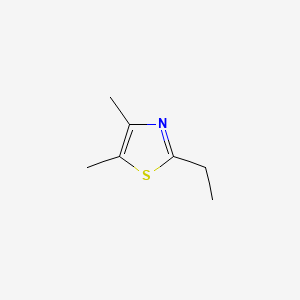
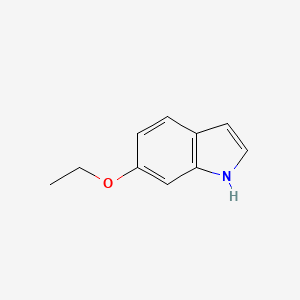
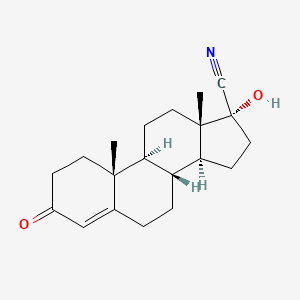
![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)

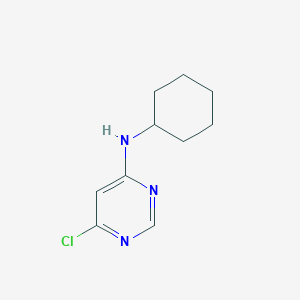
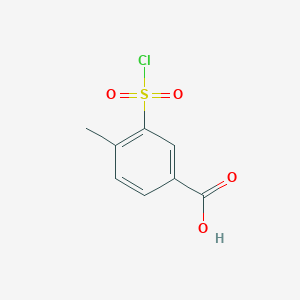
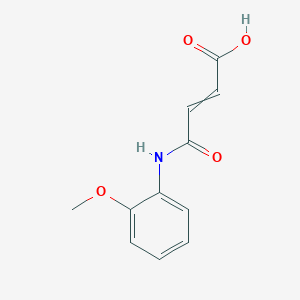
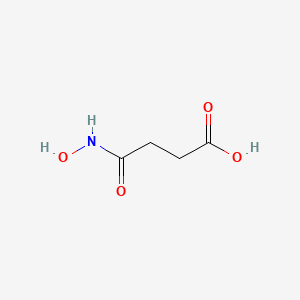
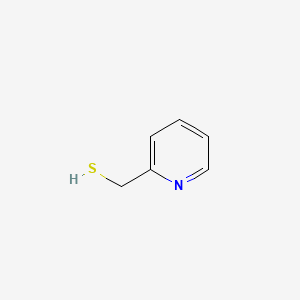

![Magnesium, chloro[(2-methylphenyl)methyl]-](/img/structure/B1583610.png)
